Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group, a 2-chloro-4-fluorobenzyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorobenzyl Group: The 2-chloro-4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro-4-fluorobenzyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents targeting neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Methyl 1-(2-chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-4-fluorobenzoate: Similar in structure but lacks the pyrazole ring, resulting in different chemical and biological properties.
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: Contains a different heterocyclic ring (oxadiazole) and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-18-12(17)11-4-5-16(15-11)7-8-2-3-9(14)6-10(8)13/h2-6H,7H2,1H3 |
InChI Key |
JTFIXPKUTPUTKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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